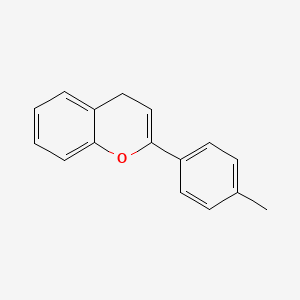![molecular formula C7H16N2O4Si B11881333 [Ethyl(methyl)silanediyl]dimethanediyl dicarbamate CAS No. 3124-53-6](/img/structure/B11881333.png)
[Ethyl(methyl)silanediyl]dimethanediyl dicarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[Ethyl(methyl)silanediyl]dimethanediyl dicarbamate is a chemical compound with the molecular formula C7H16N2O4Si and a molecular weight of 220.301 g/mol . This compound is known for its unique structure, which includes a silanediyl group bonded to ethyl and methyl groups, and two carbamate groups attached to methanediyl groups. It is used in various scientific and industrial applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [ethyl(methyl)silanediyl]dimethanediyl dicarbamate typically involves the reaction of ethyl(methyl)silanediyl chloride with dimethanediyl dicarbamate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The process includes steps such as purification and crystallization to obtain the compound in high purity. The use of advanced catalysts and optimized reaction conditions ensures high yield and efficiency in the production process .
Analyse Chemischer Reaktionen
Types of Reactions
[Ethyl(methyl)silanediyl]dimethanediyl dicarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one of the carbamate groups is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of silanol derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted carbamates.
Wissenschaftliche Forschungsanwendungen
[Ethyl(methyl)silanediyl]dimethanediyl dicarbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other silicon-containing compounds.
Biology: Investigated for its potential use in biological systems due to its biocompatibility.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Used in the production of specialty polymers and as a cross-linking agent in the manufacture of advanced materials
Wirkmechanismus
The mechanism of action of [ethyl(methyl)silanediyl]dimethanediyl dicarbamate involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can then participate in various catalytic processes. Additionally, the carbamate groups can undergo hydrolysis, releasing active intermediates that can interact with biological molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[Methyl(propyl)silanediyl]dimethanediyl dicarbamate: Similar structure but with a propyl group instead of an ethyl group.
Dimethoxymethylsilane: Contains methoxy groups instead of carbamate groups.
Uniqueness
[Ethyl(methyl)silanediyl]dimethanediyl dicarbamate is unique due to its specific combination of ethyl and methyl groups attached to the silanediyl core, along with the presence of two carbamate groups. This unique structure imparts distinct chemical properties, making it suitable for specialized applications in various fields .
Eigenschaften
CAS-Nummer |
3124-53-6 |
|---|---|
Molekularformel |
C7H16N2O4Si |
Molekulargewicht |
220.30 g/mol |
IUPAC-Name |
(carbamoyloxymethyl-ethyl-methylsilyl)methyl carbamate |
InChI |
InChI=1S/C7H16N2O4Si/c1-3-14(2,4-12-6(8)10)5-13-7(9)11/h3-5H2,1-2H3,(H2,8,10)(H2,9,11) |
InChI-Schlüssel |
WFDCJUXAKGJEHU-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Si](C)(COC(=O)N)COC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![tert-butyl (2R)-2-[2-(methylamino)-2-oxoethyl]azetidine-1-carboxylate](/img/structure/B11881290.png)


![2-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4(2H)-one](/img/structure/B11881332.png)





